2,3,5,6-Tetrafluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Building Block: PFBA serves as a valuable building block for the synthesis of diverse fluorinated organic molecules. Its electron-withdrawing nature and high thermal stability make it suitable for incorporating fluorine atoms into complex structures. Studies have employed PFBA in the synthesis of pharmaceuticals, agrochemicals, and functional materials [].

Material Science:

- Liquid Crystal Precursor: PFBA acts as a precursor for the production of specific liquid crystals with tailored properties. These liquid crystals exhibit unique optical and electrical characteristics, making them valuable for applications in displays, sensors, and optoelectronic devices [].

Environmental Science:

Reference Standard

PFBA is widely used as a reference standard in environmental monitoring and analysis. Its well-defined properties and high stability facilitate the detection and quantification of various organic pollutants, including other fluorinated compounds, in environmental samples like water, soil, and air [].

Degradation Studies

Researchers utilize PFBA to investigate the degradation pathways and environmental fate of other fluorinated compounds. By comparing the behavior of PFBA, a relatively persistent molecule, with other fluorinated substances, scientists can gain insights into their environmental persistence and potential risks [].

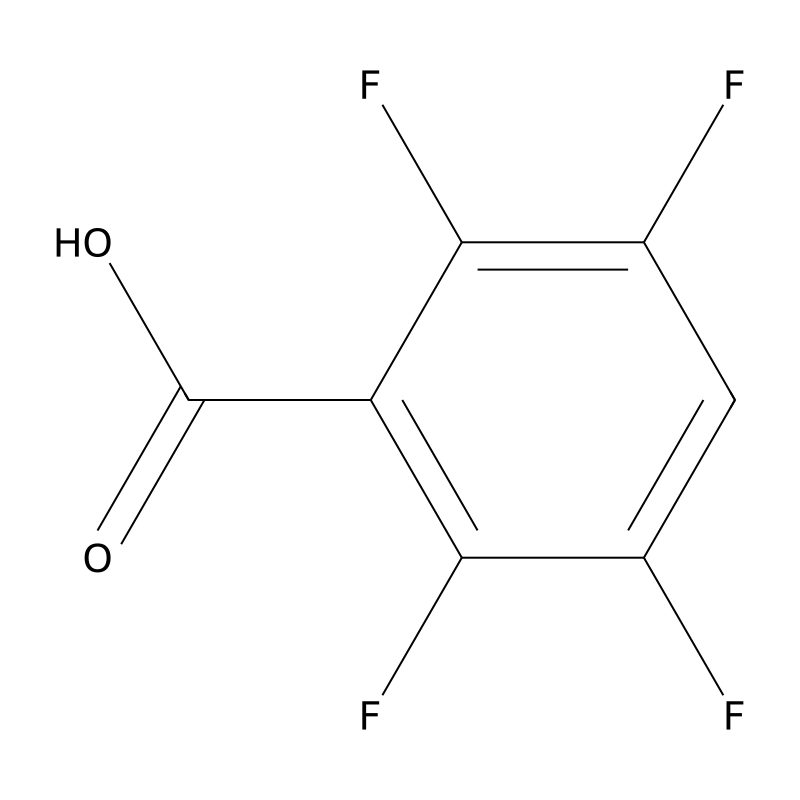

2,3,5,6-Tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula and a molecular weight of approximately 194.08 g/mol. It is characterized by four fluorine atoms substituted at the 2, 3, 5, and 6 positions on a benzoic acid ring. This compound appears as a white to light yellow crystalline powder and has a melting point of around 139 °C. It is known for its corrosive properties and is classified as a hazardous material due to its potential to cause skin and eye irritation .

- Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions involving strong bases or other nucleophilic agents.

The presence of multiple fluorine substituents significantly influences the reactivity and stability of the compound compared to non-fluorinated analogs .

Synthesis of 2,3,5,6-tetrafluorobenzoic acid typically involves:

- Fluorination of Benzoic Acid: This can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions.

- Electrophilic Aromatic Substitution: This method allows for selective substitution at the desired positions on the aromatic ring.

- Chemical Modification: Starting from simpler fluorinated benzoic acids through various organic reactions.

These methods require careful handling due to the hazardous nature of some reagents involved .

2,3,5,6-Tetrafluorobenzoic acid finds applications in several fields:

- Material Science: Used as a photoreactive crosslinker in polymer thin film transistors.

- Chemical Research: Serves as an intermediate in the synthesis of various organic compounds.

- Analytical Chemistry: Employed in studies related to biomolecular interactions and material properties .

Interaction studies involving 2,3,5,6-tetrafluorobenzoic acid focus on its reactivity with biomolecules and polymers. The compound's ability to form covalent bonds under UV light makes it useful in:

- Crosslinking Agents: For creating stable networks in polymer science.

- Labeling Techniques: In biochemical assays where specific targeting of biomolecules is required.

These studies highlight its potential utility in both synthetic and analytical applications .

Several compounds are structurally similar to 2,3,5,6-tetrafluorobenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzoic Acid | C7H5F O2 | Contains one fluorine atom; less reactive. |

| 3-Fluorobenzoic Acid | C7H5F O2 | Similar structure; different substitution pattern. |

| 4-Fluorobenzoic Acid | C7H5F O2 | Contains one fluorine atom; used in pharmaceuticals. |

| 2,3-Difluorobenzoic Acid | C7H4F2O2 | Two fluorine atoms; increased reactivity compared to mono-fluorinated versions. |

| Perfluorobenzoic Acid | C7F7O2 | Fully fluorinated; significantly altered properties compared to tetrafluorinated versions. |

The unique aspect of 2,3,5,6-tetrafluorobenzoic acid lies in its specific arrangement of fluorine substituents which affects its chemical reactivity and physical properties compared to these similar compounds .

The synthesis of 2,3,5,6-tetrafluorobenzoic acid was first reported in the context of agrochemical research during the 1970s, driven by the demand for fluorinated intermediates in insecticide development. Early methods involved hydrogenolysis of pentafluorobenzoic acid esters using palladium-based catalysts, though these processes faced challenges in selectivity and yield. A breakthrough came in 2010 with the development of a lithiation-carbonation protocol using 1,2,4,5-tetrafluorobenzene and n-butyllithium, which streamlined production and reduced byproducts. This method, which reacts tetrafluorobenzene with excess n-butyllithium in tetrahydrofuran followed by carbonation with CO$$_2$$, remains the industrial standard due to its 95% yield and scalability.

Molecular Structure and Key Characteristics

The molecular structure of 2,3,5,6-tetrafluorobenzoic acid features a benzoic acid core with fluorine atoms at the 2, 3, 5, and 6 positions, creating a symmetrical substitution pattern (Figure 1). Single-crystal X-ray diffraction studies confirm a monoclinic crystal system ($$ P2_1/c $$) with hydrogen-bonded dimeric units in the solid state. Key spectroscopic data include:

- $$ ^1\text{H} $$ NMR (acetone-$$ d_6 $$): δ 7.74 ppm (triplet of triplets, C4–H).

- $$ ^{19}\text{F} $$ NMR: δ −139.82 ppm (F2,6) and −142.03 ppm (F3,5).

- IR: Strong absorption bands at 1690 cm$$^{-1}$$ (C=O stretch) and 1280 cm$$^{-1}$$ (C–F stretch).

The fluorine atoms inductively withdraw electron density, lowering the pKa to 1.66 compared to 4.2 for benzoic acid, enhancing its reactivity in nucleophilic substitutions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}2\text{F}4\text{O}2 $$ | |

| Molecular Weight | 194.08 g/mol | |

| Melting Point | 150–152°C | |

| pKa | 1.66 | |

| Boiling Point | 227.9°C (predicted) |

Industrial and Academic Significance

In pharmaceuticals, 2,3,5,6-tetrafluorobenzoic acid is a precursor to transfluthrin, a widely used insecticide, and BMV109, a fluorescent probe for protease imaging. Its electron-deficient aromatic ring facilitates cross-coupling reactions, making it valuable in synthesizing fluorinated polymers with enhanced thermal stability. Academically, the compound has enabled studies on hydrogen-bonding networks in crystal engineering and enzyme inhibition mechanisms, particularly for farnesyltransferase (IC$$_{50}$$ = 2.9 µM). Over 15 patents since 2000 highlight its role in agrochemicals and materials science, reflecting sustained industrial interest.

Hydrogenolysis of Pentafluorobenzoic Acid Derivatives

The hydrogenolysis of pentafluorobenzoic acid and its derivatives represents one of the most established synthetic routes for accessing 2,3,5,6-tetrafluorobenzoic acid [1]. This methodology involves the selective removal of a single fluorine atom from the para position of pentafluorobenzoic acid through catalytic hydrogenation processes [1].

Catalytic Hydrogenation Strategies

The catalytic hydrogenation of pentafluorobenzoic acid derivatives employs transition metal catalysts to facilitate the selective defluorination reaction [1] [14]. Palladium-containing catalysts have demonstrated the highest activity for this transformation, with palladium on carbon being the most widely utilized system [1] [14]. The reaction mechanism involves the activation of hydrogen gas at the metal surface, followed by the selective cleavage of the carbon-fluorine bond at the para position [1].

Research findings indicate that palladium catalysts supported on carbon provide optimal performance due to the high surface area and stability of the carbon support [14] [15]. The metallic form of palladium exhibits superior activity compared to its oxidic counterparts, with typical loadings ranging from 5 to 10 weight percent [1] [14]. Alternative transition metals including rhodium, ruthenium, iridium, nickel, cobalt, and rhenium have also been investigated, though they generally show lower activity than palladium-based systems [1] [22].

The hydrogenation process requires the presence of a base to neutralize the hydrogen fluoride produced during the reaction [1]. Sodium hydroxide solution, potassium hydroxide solution, sodium carbonate, zinc carbonate, and sodium acetate have proven particularly effective as bases for this purpose [1]. The optimal base loading depends on the starting material, with 0.9 to 1.1 equivalents per mole required for pentafluorobenzoic acid esters and 1.8 to 2.1 equivalents per mole for the free acid [1].

| Parameter | Optimal Conditions | Effect on Reaction |

|---|---|---|

| Catalyst | Palladium on carbon (5-10 weight percent) | Palladium catalysts show highest activity; nickel, rhodium, ruthenium also effective |

| Hydrogen Pressure (bar) | 5-60 | Higher pressure increases reaction rate; optimal range prevents byproducts |

| Temperature (°C) | 20-120 | Higher temperature accelerates reaction but may reduce selectivity |

| Base | Sodium carbonate or sodium hydroxide | Binds hydrogen fluoride produced during reaction; affects selectivity |

| Base Equivalents | 0.9-1.1 (for esters), 1.8-2.1 (for acid) | Excess base can lead to over-fluorination; deficiency can reduce yield |

| Reaction Time (minutes) | 30-120 | Longer times may lead to byproduct formation |

Solvent Systems and Reaction Optimization

The choice of solvent system significantly influences the efficiency and selectivity of the hydrogenolysis reaction [1] [7]. Both aqueous and organic solvent systems have been successfully employed for this transformation [1]. Water represents an environmentally benign option and can effectively solubilize the base components, while organic solvents including aromatic hydrocarbons, cycloaliphatic hydrocarbons, ethers, esters, amides, and alcohols provide alternatives for substrates with limited water solubility [1] [7].

Reaction optimization studies have demonstrated that the hydrogenation can be conducted at atmospheric pressure or elevated pressures [1]. Elevated hydrogen pressures from 2 to 100 bar, particularly in the range of 5 to 60 bar, provide enhanced reaction rates and improved conversions [1] [22]. Temperature control proves critical for balancing reaction rate and selectivity, with optimal temperatures ranging from 0 to 180°C, preferably 20 to 120°C [1].

The reaction time optimization reveals that the hydrogenation process typically requires 10 to 200 minutes, with 30 to 120 minutes being the preferred range for achieving complete conversion while minimizing byproduct formation [1]. Continuous and batch processing modes have both been demonstrated as viable approaches for industrial implementation [1].

Purification of the crude tetrafluorobenzoic acid involves treatment with aqueous alkali metal sulfide solutions at elevated temperatures [1]. Sodium sulfide and sodium hydrogen sulfide are preferentially used in concentrations of 0.1 to 50 weight percent, typically 1 to 10 weight percent [1]. This treatment effectively removes unreacted pentafluorobenzoic acid impurities through oxidation with reagents such as permanganate, hydrogen peroxide, chromic acid, or hypochlorites [1].

Hydrolysis of Tetrafluorobenzonitrile Precursors

The hydrolysis of 2,3,5,6-tetrafluoro-1,4-benzenedicarbonitrile represents an alternative synthetic pathway that offers advantages in terms of synthetic route simplification and reaction efficiency [2] [4]. This methodology involves the selective hydrolysis of one nitrile group while maintaining the integrity of the tetrafluorinated aromatic ring system [2].

Acid/Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of tetrafluorobenzonitrile proceeds through a two-stage mechanism involving initial conversion of the nitrile to an amide intermediate, followed by subsequent hydrolysis to the corresponding carboxylic acid [2] [10]. Under acidic conditions, the reaction initiates with protonation of the nitrogen atom, activating the carbon-nitrogen triple bond for nucleophilic attack by water [10]. The resulting intermediate undergoes tautomerization to form the more stable amide, which subsequently hydrolyzes to yield the carboxylic acid product [10].

Acid-catalyzed hydrolysis employs concentrated sulfuric acid, glacial acetic acid, or concentrated hydrochloric acid as catalysts [2]. Research findings indicate that sulfuric acid provides the highest yields, while combinations of different acids can exhibit synergistic effects [2] [25]. The optimal acid-to-nitrile volume ratio ranges from 5:1 to 10:1, ensuring complete substrate conversion while minimizing purification requirements [2].

Base-catalyzed hydrolysis represents an alternative mechanistic pathway that begins with nucleophilic addition of hydroxide ion to the carbon-nitrogen triple bond [10]. This process forms an intermediate with negative charge on the nitrogen, which subsequently transforms to an amide through proton transfer reactions [10]. The basic conditions can lead to formation of carboxylate salts, requiring acidification for product isolation [2].

The temperature dependence of nitrile hydrolysis shows that reactions conducted below 125°C result in incomplete conversion, while temperatures exceeding 165°C can cause substrate degradation [2] [27]. The optimal temperature range of 125-165°C provides a balance between reaction rate and product selectivity [2].

Temperature and Pressure Dependencies

Temperature optimization studies reveal that the hydrolysis reaction exhibits strong temperature dependence, with reaction rates approximately doubling for every 10°C increase within the optimal range [2] [27]. At temperatures below 50°C, the reaction proceeds extremely slowly, potentially requiring months for completion at room temperature [27]. The activation energy for the hydrolysis process necessitates elevated temperatures to achieve practical reaction rates [27].

Pressure effects on the hydrolysis reaction are less pronounced than temperature effects, as the reaction occurs primarily in the liquid phase [2]. However, maintaining appropriate pressure ensures efficient heat transfer and prevents solvent evaporation at elevated temperatures [13]. The reaction typically operates at atmospheric pressure with reflux conditions to maintain constant temperature [2].

The reaction time optimization demonstrates that 3 to 6 hours provides optimal conversion while minimizing byproduct formation [2]. Shorter reaction times result in incomplete conversion of the starting material, while extended reaction periods can lead to degradation products or over-hydrolysis [2] [11].

| Parameter | Optimal Conditions | Effect on Reaction |

|---|---|---|

| Acid Catalyst | Sulfuric acid, acetic acid, or hydrochloric acid | Sulfuric acid provides highest yields; combinations can be synergistic |

| Catalyst:Nitrile Ratio (volume/volume) | 5:1 to 10:1 | Higher ratio ensures complete conversion but requires more purification |

| Temperature (°C) | 125-165 | Lower temperatures result in incomplete hydrolysis; higher temperatures cause degradation |

| Reaction Time (hours) | 3-6 | Shorter times result in incomplete conversion; longer times lead to byproducts |

| Water Content | Catalyst:Water ratio 10:1 to 2:1 (volume/volume) | Critical for controlling reaction rate and selectivity |

Lithiation-Carbonation Approaches

The lithiation-carbonation methodology provides a direct route for installing carboxylic acid functionality onto fluorinated aromatic systems [5] [9]. This approach utilizes organolithium reagents to generate carbanion intermediates that subsequently react with carbon dioxide to form carboxylate salts [5] [9].

n-Butyllithium-Mediated Fluorobenzene Functionalization

The lithiation of 1,2,4,5-tetrafluorobenzene with n-butyllithium represents a highly effective method for selective carbon-hydrogen bond activation [5] [9]. The reaction proceeds through a directed metallation mechanism where the electron-withdrawing fluorine substituents activate adjacent carbon-hydrogen bonds toward lithiation [5] [17].

The regioselectivity of the lithiation reaction depends critically on the stoichiometry of n-butyllithium employed [5] [20]. When one equivalent of n-butyllithium is used, selective monolithiation occurs to generate an organolithium intermediate that yields 2,3,5,6-tetrafluorobenzoic acid after carbonation [5] [20]. The use of excess n-butyllithium (approximately 2.8 equivalents) leads to dilithiation and subsequent formation of 2,3,5,6-tetrafluoroterephthalic acid [5] [20].

The reaction mechanism involves initial proton abstraction from the aromatic carbon-hydrogen bond, forming a stabilized carbanion that is resonance-stabilized by the adjacent fluorine substituents [5] [17]. The electron-deficient nature of the fluorinated aromatic ring enhances the acidity of the remaining hydrogen atoms, facilitating the metallation process [5] [28].

Tetrahydrofuran serves as the optimal solvent for this transformation due to its ability to coordinate to the lithium center and stabilize the organolithium intermediates [5] [20]. The reaction requires strict anhydrous conditions and low temperatures to prevent decomposition of the sensitive organolithium species [5].

Temperature control proves critical for achieving high yields and selectivity [5] [20]. The reaction is typically conducted at -75°C to ensure selective lithiation while preventing side reactions such as nucleophilic aromatic substitution or elimination processes [5] [17]. The lithiation typically requires 0.5 to 4 hours for completion, depending on the desired degree of substitution [5] [20].

Carbon Dioxide Insertion Techniques

The carbonation step involves treatment of the organolithium intermediate with carbon dioxide to form the corresponding carboxylate salt [5] [9]. This process requires careful control of reaction conditions to ensure efficient carbon dioxide insertion while preventing decomposition of the organolithium species [5] [12].

Carbon dioxide can be introduced as dry ice that is allowed to sublime, providing a controlled source of the electrophile [5] [20]. The carbonation reaction is typically initiated at low temperature (-70°C) and then allowed to warm to room temperature to ensure complete conversion [5] [20]. The initial low-temperature carbonation prevents rapid evolution of carbon dioxide while allowing controlled reaction kinetics [5].

The mechanism of carbon dioxide insertion involves nucleophilic attack of the carbanion on the electrophilic carbon center of carbon dioxide [5] [12]. This process forms a carboxylate salt that requires subsequent acidification for conversion to the free carboxylic acid [5] [20].

Research findings demonstrate that the lithiation-carbonation approach can achieve yields of up to 95 percent for the formation of 2,3,5,6-tetrafluoroterephthalic acid when optimal conditions are employed [5] [20]. The high efficiency of this methodology makes it particularly attractive for large-scale synthesis applications [5].

| Parameter | Monosubstitution (2,3,5,6-Tetrafluorobenzoic acid) | Disubstitution (Tetrafluoroterephthalic acid) |

|---|---|---|

| n-Butyllithium Equivalents | 1.0 | 2.8 (excess) |

| Solvent | Tetrahydrofuran | Tetrahydrofuran |

| Temperature (°C) | -75 | -75 |

| Lithiation Time (hours) | 0.5-1 | 4 |

| Carbon Dioxide Source | Dry ice (sublimated) | Dry ice (sublimated) |

| Carbonation Temperature (°C) | -70 to room temperature | -70 to room temperature |

| Workup | Acidification (hydrochloric acid), extraction | Acidification (hydrochloric acid), extraction |

| Yield (percent) | High (specific yield not reported) | 95 |

The workup procedure involves acidification of the reaction mixture with hydrochloric acid to convert the carboxylate salt to the free carboxylic acid [5] [20]. Subsequent extraction with organic solvents such as diethyl ether facilitates product isolation [5]. The crude product typically requires recrystallization for purification, with ethyl acetate and cyclohexane providing effective recrystallization solvents [5] [20].

The lithiation-carbonation methodology offers several advantages including high atom economy, direct installation of the carboxylic acid functionality, and excellent regioselectivity [5] [20]. The approach avoids the need for protecting groups and provides access to both mono- and dicarboxylic acid products through careful control of reaction stoichiometry [5] [20].

XLogP3

Melting Point

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant